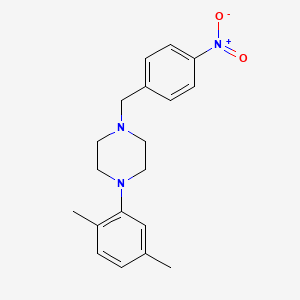

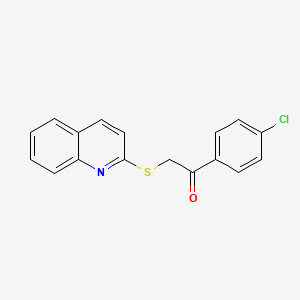

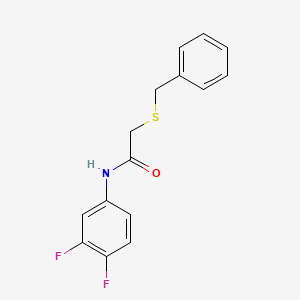

3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related N-(thiazol-2-yl)benzamide derivatives, such as those studied by Yadav and Ballabh (2020), involves the investigation of gelation behavior influenced by methyl functionality and S⋯O interaction, highlighting the role of non-covalent interactions in determining the chemical behavior of similar compounds (Yadav & Ballabh, 2020). Narayana et al. (2004) also synthesized new thiazolyl benzamide derivatives, showcasing their potential antifungal properties, which indicates a methodological foundation for synthesizing similar compounds (Narayana et al., 2004).

Molecular Structure Analysis

The molecular structure and supramolecular aggregation of N-(thiazol-2-yl)benzamide derivatives have been explored through crystal engineering approaches, revealing the significance of π-π interaction, cyclic N–H⋯N, and S⋯O interaction in the molecular assembly of these compounds. The single crystal structure analyses of similar compounds demonstrate the intricate balance between molecular structure and functional properties (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of thiazolyl benzamide compounds have been studied, revealing the influence of different substituents on the benzamide ring on their chemical behavior and potential as gelators. These studies underscore the importance of molecular design in achieving desired chemical properties and functionalities (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of thiazolyl benzamide derivatives are crucial for their application in various fields. The gelation behavior towards ethanol/water and methanol/water mixtures of similar compounds indicates the potential for creating stable gels, which can be leveraged in material science and drug delivery systems (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical stability, reactivity, and potential biological activity of thiazolyl benzamide derivatives are influenced by their molecular structure. For instance, the presence of methyl groups and the ability to form stable hydrogen bonds and non-covalent interactions play a significant role in their chemical properties and potential applications in medicinal chemistry (Yadav & Ballabh, 2020).

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to different physiological effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that the compound could have a broad impact on various biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives suggest that they could be influenced by the surrounding environment .

生化分析

Biochemical Properties

The thiazole ring in 3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Compounds with a thiazole ring have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-19-12-7-6-11(8-13(12)20-5-2)14(18)17-15-16-9-10(3)21-15/h6-9H,4-5H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZKOTSNCXKNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)

![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)